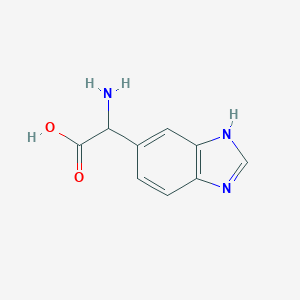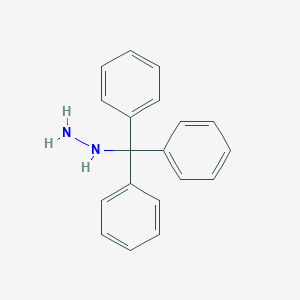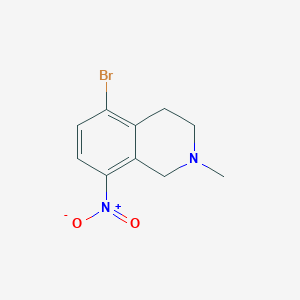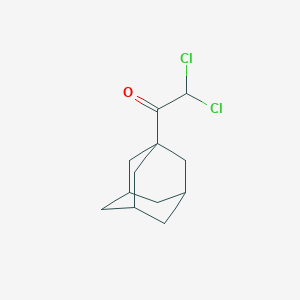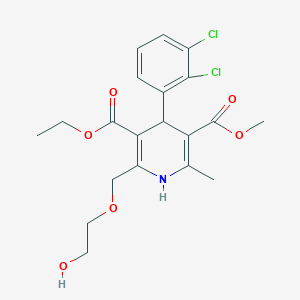
Dehmd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehmd is a synthetic compound that has been studied extensively in scientific research. It is a potent and selective inhibitor of a specific enzyme, which makes it useful in a variety of applications.
Mechanism of Action
Dehmd inhibits the target enzyme by binding to a specific site on the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. The exact mechanism of action of Dehmd is still being studied, but it is believed to involve a conformational change in the enzyme that prevents it from binding to its substrate.
Biochemical and Physiological Effects:
Dehmd has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Dehmd inhibits the activity of the target enzyme, leading to a decrease in DNA replication and transcription. In vivo studies have shown that Dehmd can inhibit tumor growth in mice, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
Dehmd has several advantages for use in lab experiments. It is a potent and selective inhibitor of a specific enzyme, making it a useful tool for studying the role of this enzyme in various biological processes. However, Dehmd also has some limitations. It is a synthetic compound, which means that it may not accurately mimic the activity of the natural substrate of the target enzyme. Additionally, Dehmd may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Dehmd. One area of research could be to further explore the mechanism of action of Dehmd and how it specifically inhibits the target enzyme. Another area of research could be to investigate the potential use of Dehmd as an anticancer agent. Additionally, researchers could investigate the use of Dehmd in combination with other drugs to enhance its efficacy. Finally, researchers could investigate the potential use of Dehmd in other biological processes beyond DNA replication and transcription.
Scientific Research Applications
Dehmd has been extensively studied in scientific research due to its potent inhibitory activity against a specific enzyme. This enzyme is involved in a variety of biological processes, including DNA replication, transcription, and repair. Dehmd has been shown to inhibit this enzyme in vitro and in vivo, making it a useful tool in studying the role of this enzyme in various biological processes.
properties
CAS RN |
101411-53-4 |
|---|---|
Molecular Formula |
C20H23Cl2NO6 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2-(2-hydroxyethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23Cl2NO6/c1-4-29-20(26)17-14(10-28-9-8-24)23-11(2)15(19(25)27-3)16(17)12-6-5-7-13(21)18(12)22/h5-7,16,23-24H,4,8-10H2,1-3H3 |
InChI Key |
MQOXLIXQAWLBOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCO |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCO |
synonyms |
4-(2,3-dichlorophenyl)-3-(ethoxycarbonyl)-2-((2-hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridine DEHMD |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B12397.png)

![1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12399.png)

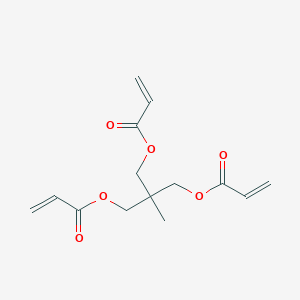

![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)
